molecular formula C34H58O6 B1254692 campesterol beta-D-glucoside

campesterol beta-D-glucoside

Cat. No. B1254692
M. Wt: 562.8 g/mol
InChI Key: FWNZEKQVBDXWKA-NYENXMMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Campesterol 3-beta-D-glucoside is a sterol 3-beta-D-glucoside resulting from the formal condensation of the hydroxy group of campesterol with beta-D-glucopyranose. Found in cloves, common wheat, and peaches. It is a monosaccharide derivative and a sterol 3-beta-D-glucoside. It derives from a campesterol.

Scientific Research Applications

1. Methodological Advancements in Phytosterol Analysis

Sorenson and Sullivan (2007) developed a method for determining campesterol, stigmasterol, and beta-sitosterol in dietary supplements, highlighting its importance in quality control of health supplements. This method, employing gas chromatography, underscores the relevance of accurate quantification of campesterol in various products (Sorenson & Sullivan, 2007).

2. Enhancing Nasal Drug Delivery

Research by Ando et al. (1998) investigated the role of soybean-derived sterol mixtures, including campesterol beta-D-glucoside, in enhancing the nasal absorption of insulin. This work demonstrates the potential of campesterol derivatives in improving the efficacy of nasal drug delivery systems (Ando et al., 1998).

3. Biosynthesis of Sterol Glycosides

Nguyen et al. (2016) explored the enzymatic biosynthesis of steryl glucosides, including campesterol-3-O-β-D-glucoside, using a recombinant UDP-glucose:sterol glycosyltransferase. This study contributes to our understanding of the biosynthesis of sterol glucosides, a key aspect of phytosterol research (Nguyen et al., 2016).

4. Potential Health Benefits of Steryl Glucosides

Murai et al. (2020) analyzed steryl glucosides in fermented food, noting the health benefits associated with these compounds, including anti-inflammatory and cholesterol-lowering effects. Their work adds to the growing evidence of the health-promoting properties of campesterol derivatives (Murai et al., 2020).

5. Campesterol as a Precursor in Sterol Drug Production

Du et al. (2016) engineered Yarrowia lipolytica for overproduction of campesterol, an important precursor for sterol drugs. This research highlights the application of campesterol in the pharmaceutical industry, particularly in the synthesis of vital drugs like progesterone and hydrocortisone (Du et al., 2016).

properties

Product Name

campesterol beta-D-glucoside

Molecular Formula

C34H58O6

Molecular Weight

562.8 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C34H58O6/c1-19(2)20(3)7-8-21(4)25-11-12-26-24-10-9-22-17-23(13-15-33(22,5)27(24)14-16-34(25,26)6)39-32-31(38)30(37)29(36)28(18-35)40-32/h9,19-21,23-32,35-38H,7-8,10-18H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28-,29-,30+,31-,32-,33+,34-/m1/s1

InChI Key

FWNZEKQVBDXWKA-NYENXMMQSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
campesterol beta-D-glucoside
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campesterol beta-D-glucoside
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campesterol beta-D-glucoside
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campesterol beta-D-glucoside
Reactant of Route 5
campesterol beta-D-glucoside
Reactant of Route 6
campesterol beta-D-glucoside

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